molecular formula C12H19NO3 B141482 tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 148404-28-8

tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No. B141482
M. Wt: 225.28 g/mol
InChI Key: GGNDIMLSSMWKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a derivative of cyclopentapyrrole, which is a bicyclic structure that includes a pyrrole ring fused with a cyclopentane ring. This type of compound is significant in pharmaceutical chemistry due to its presence in various pharmacophores and its potential use in drug development.

Synthesis Analysis

The synthesis of related compounds has been optimized for large-scale production, as seen in the preparation of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, which is an intermediate for nicotinic acetylcholine receptor agonists . Another efficient synthesis method has been reported for tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, involving an oxidative cleavage step with KMnO4, which is cost-effective and scalable .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including high-resolution mass spectrometry, 1H and 13C NMR, HSQC, and IR spectroscopy . X-ray diffraction analysis has also been employed to determine the crystal structure of similar bicyclic compounds, providing insights into their stereochemistry and conformation .

Chemical Reactions Analysis

The tert-butyl esters of pyrrole carboxylic acids have been shown to react with singlet oxygen to yield peroxidic intermediates, which can further react with nucleophiles to produce substituted pyrroles, useful as precursors for compounds like prodigiosin . Additionally, tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylates have been involved in Mukaiyama crossed-aldol-type reactions, demonstrating diastereoselectivity depending on the aldehyde used .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups and stereochemistry. For instance, the presence of tert-butyl groups can affect solubility and reactivity. The lactone and piperidine groups in the bicyclic structure contribute to the compound's reactivity and potential interactions with biological targets . The crystallographic analysis provides information on the density and molecular packing, which are important for understanding the compound's stability and behavior in different environments .

Scientific Research Applications

Synthesis Process and Applications :Tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a pharmacologically significant intermediate. Its synthesis process involves the transformation of isoindole to diacid using KMnO4 mediated oxidative cleavage, offering a cost-effective and high-yielding method suitable for large-scale production. This compound represents an essential pharmacophore for diversified pharmacological activities, highlighting its importance in the development of new therapeutic agents (Bahekar et al., 2017).

Molecular and Structural Analysis :The compound, as part of a series of conjugated buta-1,3-dienes substituted with a heterocyclic group, exhibits potential as dyes and pigments due to its long-range conjugated systems. Its structural characteristics and stability were extensively studied through (1)H NMR, (13)C NMR, mass spectroscopy, and X-ray crystal structure analysis, offering insights into its three-dimensional structures and conjugation planes. Such detailed analysis underscores its applicability in the field of material sciences, particularly in the development of colorants (Liu et al., 2014).

Chemical Transformations and Molecular Architecture :The compound is involved in the synthesis of a variety of structurally complex and pharmacologically relevant molecules. The Mukaiyama crossed-aldol-type reaction, used in synthesizing 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate, exemplifies its role in creating molecules with intricate molecular architecture. The reaction's diastereoselectivity and the ability to form hydrogen-bonded hexagonal arrangements or centrosymmetric dimers through O-H...O hydrogen bonding highlight the compound's versatility in synthetic chemistry (Vallat et al., 2009).

properties

IUPAC Name

tert-butyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNDIMLSSMWKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933400
Record name tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

CAS RN

148404-28-8
Record name tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydrocyclopenta[c]pyrrol-5(1H)-one, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Reactant of Route 3
tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Citations

For This Compound
5
Citations
RH Bahekar, PA Jadav, AD Goswami… - … Process Research & …, 2017 - ACS Publications
Hexahydrocyclopentapyrrolone derivatives constitute an important class of bicycles, and it represents an essential pharmacophore for diversified pharmacological activities. A highly …
Number of citations: 1 pubs.acs.org
CL Cioffi, B Racz, EE Freeman… - Journal of medicinal …, 2015 - ACS Publications
Antagonists of retinol-binding protein 4 (RBP4) impede ocular uptake of serum all-trans retinol (1) and have been shown to reduce cytotoxic bisretinoid formation in the retinal pigment …
Number of citations: 40 pubs.acs.org
D Bhattarai, SH Lee, SH Seo, G Nam… - Chemical Biology & …, 2012 - Wiley Online Library
We synthesized a series of oxazolidinone‐type antibacterials in which morpholine C‐ring of linezolid has been modified by substituted 3‐azabicyclo[3.3.0]octanyl rings. Acetamide or 1,2…
Number of citations: 13 onlinelibrary.wiley.com
CL Cioffi, N Dobri, EE Freeman… - Journal of Medicinal …, 2014 - ACS Publications
Accumulation of lipofuscin in the retina is associated with pathogenesis of atrophic age-related macular degeneration and Stargardt disease. Lipofuscin bisretinoids (exemplified by N-…
Number of citations: 59 pubs.acs.org
CL Cioffi, B Racz, A Varadi, EE Freeman… - Journal of medicinal …, 2019 - ACS Publications
Retinol-binding protein 4 (RBP4) serves as a transporter for all-trans-retinol (1) in the blood, and it has been proposed to act as an adipokine. Elevated plasma levels of the protein have …
Number of citations: 21 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.